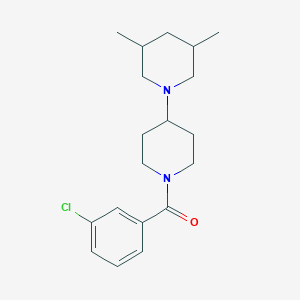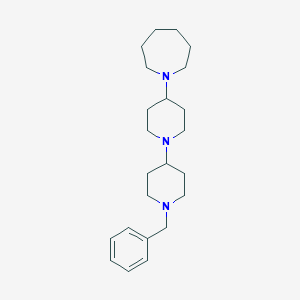
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone, also known as JNJ-42153605, is a small molecule inhibitor that has been developed for the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone increases the extracellular levels of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. This, in turn, is believed to contribute to the therapeutic effects of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include increased extracellular levels of dopamine, enhanced dopaminergic neurotransmission, and modulation of other neurotransmitter systems, such as serotonin and norepinephrine. (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has also been shown to produce dose-dependent effects on locomotor activity, suggesting that it has a stimulant-like effect at higher doses.
Advantages and Limitations for Lab Experiments
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has several advantages for lab experiments, including its high selectivity for DAT, its potency, and its relatively low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects at higher doses.
Future Directions
There are several future directions for the research and development of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone. These include further preclinical and clinical studies to evaluate its safety and efficacy in various neurological and psychiatric disorders, as well as studies to elucidate its mechanism of action at the molecular and cellular level. Other future directions may include the development of novel analogs of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone with improved pharmacological properties, such as increased selectivity, potency, and solubility. Additionally, (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone may have potential applications in other areas of research, such as drug addiction and neurodegenerative disorders.
Synthesis Methods
The synthesis of (3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone involves the reaction of 3-chlorophenyl magnesium bromide with 3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone in the presence of a palladium catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in good purity and yield.
Scientific Research Applications
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the pathophysiology of these disorders.
properties
Product Name |
(3-Chlorophenyl)(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methanone |
|---|---|
Molecular Formula |
C19H27ClN2O |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3 |
InChI Key |
FNBMJZIPZAPMMH-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)